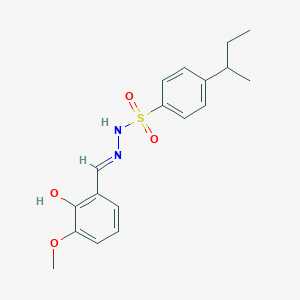
1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone, also known as HPEH, is a chemical compound that has been widely studied in scientific research. HPEH is a hydrazone derivative that has been synthesized for its potential use in various biomedical applications, including cancer treatment and diagnosis.
Mécanisme D'action
The exact mechanism of action of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment and diagnosis. However, one limitation of using 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for research on 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone. One area of interest is the development of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone-based therapeutics for cancer treatment. Another area of research is the optimization of the synthesis method to improve the yield and purity of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone involves the reaction of 4-methyl-6-phenyl-2-pyrimidinylhydrazine with 4-hydroxyacetophenone in the presence of a catalyst. The product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential use in cancer treatment and diagnosis. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(4-hydroxyphenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has also been investigated for its ability to selectively target cancer cells while sparing normal cells.
Propriétés
IUPAC Name |
4-[(E)-C-methyl-N-[(4-methyl-6-phenylpyrimidin-2-yl)amino]carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-12-18(16-6-4-3-5-7-16)21-19(20-13)23-22-14(2)15-8-10-17(24)11-9-15/h3-12,24H,1-2H3,(H,20,21,23)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVUOGLUTXJUTI-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6033677.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6033688.png)
![2-(2-chloro-4-fluorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6033707.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6033715.png)
![2-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B6033720.png)
![methyl 2-[({2-[2-(2-chloro-4-fluorophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6033728.png)

![3-(1-isonicotinoyl-3-piperidinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6033744.png)
![1-(1-cyclohexen-1-ylacetyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6033749.png)
![ethyl 4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6033756.png)

![N-(2-methoxy-5-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6033781.png)
![{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6033787.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B6033789.png)